molecular formula C20H13FN4O3S B2735723 N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-70-6

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2735723
CAS No.: 899964-70-6
M. Wt: 408.41
InChI Key: GQKCDQIVEUEHNV-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This compound is of significant interest for early-stage drug discovery research, particularly in the fields of oncology and infectious diseases. The 6-fluoro benzothiazole moiety is a critical structural element found in molecules that demonstrate potent biological activity. Research on analogous compounds has shown that the benzothiazole scaffold can regulate cell cycle and induce apoptosis (programmed cell death) in cancer cells by activating the p53 tumor suppressor pathway and disrupting mitochondrial function . Furthermore, benzothiazole derivatives are actively investigated as novel anti-tubercular agents in the fight against drug-resistant strains of Mycobacterium tuberculosis . The specific molecular architecture of this compound, which incorporates a pyridylmethyl group and a nitrobenzamide segment, suggests potential for targeted interaction with various biological macromolecules. It is supplied as a high-purity material to ensure reproducibility in biochemical screening, mechanism of action studies, and as a building block for the synthesis of more complex chemical libraries. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKCDQIVEUEHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) for reduction reactions . Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and subsequent inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound’s structural uniqueness lies in its N,N-disubstitution and electron-withdrawing groups (nitro, fluorine). Below is a comparative analysis with key analogues:

Compound Name Substituents Key Structural Differences Biological Activity/Application Reference
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide (Target) 4-nitrobenzamide, N-(6-F-benzothiazol-2-yl), N-(pyridin-2-ylmethyl) N,N-disubstitution; 4-nitro; 6-F Hypothesized enzyme inhibition -
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) 3,4-dichloro, morpholinomethyl, pyridin-3-yl Monosubstituted; chlorine substituents Potential antimicrobial activity
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Acetamide backbone; 4-fluorophenyl, pyridin-2-yl Acetamide vs. benzamide; single substitution Kinase inhibition (implied)
TOZ7 (4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-3-nitrobenzamide) 3-nitro, 4-F, 4-methoxy-7-morpholinobenzo[d]thiazole Nitro at meta position; morpholino group PET imaging candidate (hypothetical)
ABTA (N-(6-aminobenzo[d]thiazol-2-yl)benzamide) 6-amino group on benzothiazole Amino vs. fluoro substitution; monosubstituted Corrosion inhibition

Physicochemical Properties

  • Physical State : Most analogues, including the target compound, are solids (e.g., yellow or white crystals) .
  • Solubility: The 4-nitro group and pyridine ring in the target compound may reduce aqueous solubility compared to analogues with polar substituents (e.g., morpholino in TOZ7) .
  • Melting Points : Benzo[d]thiazole derivatives typically exhibit melting points between 106–181°C, depending on substituents .

Research Findings and Implications

  • Nitro Group Positioning : The target’s 4-nitro (vs. 3-nitro in TOZ7 or 5-nitro in ) may optimize steric and electronic interactions in drug-receptor binding .
  • Fluorine Impact: The 6-fluoro substituent on the benzo[d]thiazole could improve metabolic stability compared to non-fluorinated analogues (e.g., ABTA) .
  • N,N-Disubstitution: This rare feature may confer dual-targeting capabilities or reduce off-target effects compared to monosubstituted derivatives .

Data Table: Key Comparative Metrics

Parameter Target Compound 4d () TOZ7 () GSK1570606A ()
Molecular Weight ~438.4 g/mol (calculated) ~529.3 g/mol ~444.4 g/mol ~341.4 g/mol
Substituents 4-nitro, 6-F, pyridin-2-ylmethyl 3,4-Cl, morpholinomethyl 3-nitro, 4-F, morpholino 4-F-phenyl, pyridin-2-yl
Synthesis Yield Not reported 83% (similar method) 42% Not reported
Key Application Hypothesized enzyme inhibition Antimicrobial Imaging agent Kinase inhibition

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₄FN₃O₃S
Molecular Weight 371.4 g/mol
CAS Number 895020-99-2
Structure Contains a benzothiazole ring, nitro group, and pyridine moiety

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death . This mechanism suggests that this compound may also exhibit similar anticancer effects.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives, including those similar to this compound, show promising anticancer activities. For instance, compounds containing the benzothiazole moiety have been shown to possess significant selectivity and potency against various cancer cell lines. In one study, related compounds exhibited IC₅₀ values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating their effectiveness in inhibiting cancer cell proliferation .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis revealed that the presence of the benzothiazole ring and an N,N,O-donor set is crucial for anticancer activity and selectivity. The study found that modifications to the electron density of these groups could enhance or inhibit biological activity by affecting the compound's ability to chelate metal ions like zinc, which plays a role in procaspase activation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism by which these compounds exert antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameAnticancer Activity (IC₅₀ μM)Antimicrobial Activity
This compound5.5Moderate
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide6.0Low
N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide7.1High

This table indicates that while all compounds exhibit anticancer activity, variations in halogen substitution influence both potency and spectrum of antimicrobial activity.

Q & A

Q. What are the common synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of α-haloketones with thioamides (Hantzsch synthesis). Subsequent functionalization includes nitro-group introduction and coupling with pyridinylmethyl substituents. Purification is achieved using high-performance liquid chromatography (HPLC), and structural validation employs NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, confirming substituent positions (e.g., fluorobenzo[d]thiazole vs. pyridinylmethyl groups).
  • IR Spectroscopy : Detects functional groups (amide C=O stretch ~1650 cm⁻¹, nitro N-O ~1520 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological assays are used to screen its activity?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize low yields during the coupling of the pyridinylmethyl group?

Yield improvements may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for Ullmann-type couplings.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 60–80°C.
  • Protecting groups : Temporary protection of reactive sites (e.g., nitro reduction prevention) .

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Metabolic stability assays : Liver microsome studies to identify degradation pathways.
  • Formulation tweaks : Liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinase ATP-binding pockets).
  • MD simulations : GROMACS/AMBER assess binding stability under physiological conditions (e.g., 100-ns trajectories).
  • QSAR modeling : Correlate substituent effects (e.g., nitro vs. methyl) with activity trends .

Q. How to design assays for target-specific mechanism validation?

  • Kinase inhibition profiling : Use kinase enzyme panels (e.g., Eurofins DiscoverX) to identify off-target effects.
  • Gene knockdown (CRISPR/siRNA) : Confirm target dependency in cellular models.
  • Biomarker analysis : ELISA/Western blot for downstream signaling molecules (e.g., phosphorylated ERK/AKT) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar benzothiazole derivatives in antiviral activity?

Structural analogs (e.g., 4-nitro vs. 4-methyl substituents) show divergent activities:

Substituent Antiviral IC₅₀ (μM) Target
4-Nitro0.12 ± 0.03HBV polymerase
4-Methyl1.45 ± 0.21HSV-1 protease
Nitro groups enhance electrophilicity, improving target engagement in viral replication enzymes .

Q. What strategies mitigate solubility challenges in pharmacological studies?

  • Co-solvent systems : DMSO/PEG400 mixtures for in vitro assays.
  • Salt formation : Hydrochloride salts to improve aqueous solubility.
  • Prodrug design : Esterification of amide groups for hydrolytic activation in vivo .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in NMR spectra during synthesis?

  • Standardized protocols : Strict control of reaction temperature/pH.
  • Impurity profiling : LC-MS to identify by-products (e.g., dehalogenated intermediates).
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemical consistency .

Q. What statistical frameworks validate reproducibility in dose-response studies?

  • Hill slope analysis : Fit dose-response curves (GraphPad Prism) to assess EC₅₀/IC₅₀ consistency.
  • ANOVA with post-hoc tests : Compare replicates across independent experiments (p < 0.05 threshold) .

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